6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-N-(4-nitrophenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide
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Overview
Description
6,7-DIMETHOXY-1-[(4-METHOXYPHENOXY)METHYL]-N-(4-NITROPHENYL)-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOTHIOAMIDE is a complex organic compound that belongs to the class of tetrahydroisoquinolines This compound is characterized by its unique structure, which includes methoxy groups, a phenoxy methyl group, and a nitrophenyl group
Preparation Methods
The synthesis of 6,7-DIMETHOXY-1-[(4-METHOXYPHENOXY)METHYL]-N-(4-NITROPHENYL)-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOTHIOAMIDE involves multiple steps. One common synthetic route starts with the preparation of the tetrahydroisoquinoline core, followed by the introduction of the methoxy groups and the phenoxy methyl group. The final step involves the addition of the nitrophenyl group and the carbothioamide moiety. Reaction conditions typically include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Scientific Research Applications
6,7-DIMETHOXY-1-[(4-METHOXYPHENOXY)METHYL]-N-(4-NITROPHENYL)-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOTHIOAMIDE has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as an HIV-1 reverse transcriptase inhibitor.
Biology: Its derivatives have shown antimicrobial activity against various pathogens.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, as an HIV-1 reverse transcriptase inhibitor, it binds to the reverse transcriptase enzyme, preventing the replication of the virus. The methoxy and nitrophenyl groups play crucial roles in enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Similar compounds include other tetrahydroisoquinoline derivatives, such as:
- 6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline
- 6,7-Dimethoxy-1-(4-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline These compounds share structural similarities but differ in their functional groups, which can significantly impact their chemical properties and biological activities. The presence of the carbothioamide moiety and the nitrophenyl group in 6,7-DIMETHOXY-1-[(4-METHOXYPHENOXY)METHYL]-N-(4-NITROPHENYL)-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOTHIOAMIDE makes it unique and potentially more versatile in its applications .
Properties
Molecular Formula |
C26H27N3O6S |
---|---|
Molecular Weight |
509.6 g/mol |
IUPAC Name |
6,7-dimethoxy-1-[(4-methoxyphenoxy)methyl]-N-(4-nitrophenyl)-3,4-dihydro-1H-isoquinoline-2-carbothioamide |
InChI |
InChI=1S/C26H27N3O6S/c1-32-20-8-10-21(11-9-20)35-16-23-22-15-25(34-3)24(33-2)14-17(22)12-13-28(23)26(36)27-18-4-6-19(7-5-18)29(30)31/h4-11,14-15,23H,12-13,16H2,1-3H3,(H,27,36) |
InChI Key |
XUTXJULVWVPYTK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OCC2C3=CC(=C(C=C3CCN2C(=S)NC4=CC=C(C=C4)[N+](=O)[O-])OC)OC |
Origin of Product |
United States |
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